t-Boc-Aminooxy-PEG4-CH2CO2H
Overview
Description
t-Boc-Aminooxy-PEG4-CH2CO2H is a polyethylene glycol (PEG) derivative that contains a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is primarily used as a crosslinking reagent in various biochemical and pharmaceutical applications. The PEG4 spacer enhances its solubility in aqueous media, making it suitable for use in biological systems .
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG4-CH2CO2H is a crosslinking reagent . Its primary targets are molecules with primary amine groups .
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc-protected amine can be deprotected under mild acidic conditions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the primary amine-containing molecules it targets. By forming stable amide bonds, it can alter the structure and function of these target molecules .
Pharmacokinetics
The peg4 spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of stable amide bonds with primary amine-containing molecules . This can lead to changes in the molecular structure and function of the target molecules.
Action Environment
The action of this compound can be influenced by environmental factors such as pH, as the Boc-protected amine can be deprotected under mild acidic conditions . Additionally, the presence of activators (e.g., EDC, or HATU) is necessary for the compound to react with primary amine groups .
Biochemical Analysis
Biochemical Properties
t-Boc-Aminooxy-PEG4-CH2CO2H plays a crucial role in biochemical reactions as a crosslinking reagent. The terminal carboxylic acid group of this compound can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds . This reaction is essential for conjugating biomolecules such as proteins, peptides, and other amine-containing compounds. The Boc-protected aminooxy group can be deprotected under mild acidic conditions, allowing for further functionalization . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, facilitating its use in various biochemical assays .
Cellular Effects
This compound influences cellular processes by modifying proteins and peptides through amide bond formation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of this compound to specific proteins can alter their activity, localization, and interactions with other biomolecules . These changes can have downstream effects on cellular functions, including cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU, which promote the formation of a reactive intermediate that subsequently reacts with the amine group . The Boc-protected aminooxy group can be deprotected under mild acidic conditions, exposing the reactive aminooxy group for further functionalization . This mechanism allows this compound to modify proteins, peptides, and other biomolecules, thereby influencing their activity and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its activity for extended periods, but degradation products may form under certain conditions . These degradation products can potentially affect cellular functions and experimental outcomes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of stable amide bonds with primary amine groups. Enzymes such as EDC and HATU facilitate this reaction by promoting the formation of reactive intermediates . The compound’s hydrophilic PEG spacer enhances its solubility, allowing it to participate in various metabolic processes . These interactions can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer facilitates its solubility and distribution in aqueous environments . The compound can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins . These interactions can affect the localization and activity of this compound within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals and binding proteins . These interactions can affect the activity and function of this compound within cells, influencing cellular processes such as signaling, metabolism, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG4-CH2CO2H typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then linked to a PEG4 chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the PEG linkage.
Introduction of the Carboxylic Acid: The terminal carboxylic acid group is introduced through a reaction with a suitable carboxylating agent
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG4-CH2CO2H undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds. .
Deprotection Reactions: The Boc-protected aminooxy group can be deprotected under mild acidic conditions, revealing the free aminooxy group for further reactions
Common Reagents and Conditions
Coupling Agents: EDC, DCC, and HATU are commonly used to facilitate the formation of amide bonds.
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group
Major Products
Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amines.
Free Aminooxy Group: Obtained after deprotection of the Boc group
Scientific Research Applications
t-Boc-Aminooxy-PEG4-CH2CO2H has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, to PEG chains, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the production of PEGylated compounds for various industrial applications
Comparison with Similar Compounds
Similar Compounds
t-Boc-Aminooxy-PEG2-CH2CO2H: A shorter PEG linker with similar functional groups.
t-Boc-N-amido-PEG2-CH2CO2H: Contains a Boc-protected amine and a carboxyl group with two PEG units.
Uniqueness
t-Boc-Aminooxy-PEG4-CH2CO2H is unique due to its PEG4 spacer, which provides enhanced solubility in aqueous media compared to shorter PEG linkers. This makes it particularly useful in biological and pharmaceutical applications where solubility is crucial .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO9/c1-15(2,3)25-14(19)16-24-11-10-22-7-6-20-4-5-21-8-9-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRAJIPQLHJVKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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